N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is a compound with diverse potential applications in medicinal chemistry. Its structure includes a pyrrole ring and a methoxyphenyl group, which contribute to its biological activity. The compound is classified under amides due to the presence of the amide functional group in its molecular structure.
The compound can be sourced from various chemical suppliers and databases, including ChemicalBook and Chemdiv, which provide detailed specifications and characteristics of the substance. The Chemical Abstracts Service number for this compound is 448905-82-6, indicating its unique identification in chemical literature.
This compound falls under the category of organic compounds, specifically amides. It is characterized by the presence of both aromatic and aliphatic components, making it a subject of interest in pharmacological studies.
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide can be achieved through several methods, typically involving the reaction between appropriate amines and carboxylic acids or their derivatives.
Technical Details:
A typical reaction scheme may involve:
where R represents the 3-(4-methoxyphenyl)propionyl group and R' represents the pyrrol-1-yl group.
The molecular formula for N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is , with a molecular weight of approximately 229.27 g/mol. The structure features:
The compound's structural representation can be visualized using SMILES notation: CC(C(=O)NCC1=CN=CC1)=C(C2=CC=C(C=C2)OC)=O
.
N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide can participate in various chemical reactions due to its functional groups.
Technical Details:
The mechanism of action for N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide involves interaction with biological targets such as enzymes or receptors.
Research suggests that compounds with similar structures may act as inhibitors or modulators in various biochemical pathways, potentially affecting neurotransmitter systems or other signaling pathways. Data from pharmacological studies would be needed to elucidate specific interactions.
Relevant data include:
N-(3-(1H-pyrrol-1-yl)propyl)-3-(4-methoxyphenyl)propanamide has potential applications in scientific research, particularly in:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8